molecular formula C20H26N4O3S B2603374 5-((3,4-Dimethoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-82-0

5-((3,4-Dimethoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2603374
CAS No.: 851809-82-0
M. Wt: 402.51
InChI Key: LPUXTZWNWDSBQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolo-triazole class of heterocyclic molecules, characterized by a fused bicyclic core (thiazolo[3,2-b][1,2,4]triazole) substituted with a 3,4-dimethoxyphenyl group and a 3-methylpiperidinyl moiety. Such structural features are common in compounds targeting neurological or antimicrobial pathways .

Properties

IUPAC Name

5-[(3,4-dimethoxyphenyl)-(3-methylpiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3S/c1-12-6-5-9-23(11-12)17(14-7-8-15(26-3)16(10-14)27-4)18-19(25)24-20(28-18)21-13(2)22-24/h7-8,10,12,17,25H,5-6,9,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUXTZWNWDSBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(C2=CC(=C(C=C2)OC)OC)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-((3,4-Dimethoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol” typically involves multi-step organic reactions

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the nitrogen-containing rings.

    Substitution: Various substitution reactions can occur, especially on the aromatic ring and the piperidine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, thiazolo[3,2-b][1,2,4]triazoles have been studied for their antimicrobial, antifungal, and anticancer properties. This specific compound might exhibit similar activities.

Medicine

In medicinal chemistry, the compound could be explored for its potential as a therapeutic agent. Its structure suggests it might interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “5-((3,4-Dimethoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol” would depend on its specific biological activity. Generally, compounds of this class interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or ion channels.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Core Structure Key Substituents Reported Pharmacological Activity References
Target Compound : 5-((3,4-Dimethoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol Thiazolo[3,2-b][1,2,4]triazol-6-ol 3,4-Dimethoxyphenyl; 3-methylpiperidinyl Hypothesized CNS or antimicrobial activity
Compound 11c (3-(3,4,5-trimethoxyphenyl)-6-(5-methoxy-2-methyl-3-indolyl methyl)-1,2,4-triazolo[3,4-b]thiadiazole) Triazolo[3,4-b]thiadiazole 3,4,5-Trimethoxyphenyl; indolyl methyl Anticancer (tubulin inhibition hypothesized)
Compound 6 (5-((4-(3-chlorophenyl)piperazinyl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo-triazol-6-ol) Thiazolo[3,2-b][1,2,4]triazol-6-ol 4-Ethoxy-3-methoxyphenyl; 3-chlorophenyl-piperazinyl Potential antipsychotic (dopamine receptor affinity inferred)
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-triazolo[3,4-b]thiadiazoles Triazolo[3,4-b]thiadiazole 4-Methoxyphenyl-pyrazole; variable R-groups (e.g., methyl, phenyl) Antifungal (14α-demethylase inhibition)

Key Structural and Functional Insights:

Core Heterocycle Differences :

  • The target compound’s thiazolo-triazole core (vs. triazolo-thiadiazole in Compounds 11c and ) may influence electron distribution and hydrogen-bonding capacity, affecting target selectivity. Thiadiazole-containing derivatives often exhibit enhanced metabolic stability .

Substituent Effects: 3,4-Dimethoxyphenyl (target) vs. 3-Methylpiperidinyl (target) vs. piperazinyl (Compound 6): Piperazine’s basic nitrogen may enhance solubility and receptor interactions (e.g., serotonin or dopamine receptors), whereas methylpiperidine could reduce polarity, favoring CNS uptake .

The absence of a pyrazole moiety in the target compound suggests divergent mechanisms. Anticancer Potential: Compound 11c’s indolyl and trimethoxyphenyl groups are associated with microtubule disruption, a mechanism less likely in the target compound due to structural dissimilarity .

Research Findings and Data Gaps

  • Synthetic Challenges : The target compound’s stereochemistry at the benzhydryl carbon (due to 3-methylpiperidine) complicates synthesis and purification. Similar derivatives (e.g., Compound 6) require multi-step protocols with chromatographic separation .
  • Molecular modeling using software like SHELXL () could bridge this gap .

Biological Activity

5-((3,4-Dimethoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (CAS Number: 868219-57-2) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound's molecular formula is C19H24N4O3SC_{19}H_{24}N_{4}O_{3}S with a molecular weight of 388.5 g/mol. Its structure features a thiazolo-triazole core which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC19H24N4O3SC_{19}H_{24}N_{4}O_{3}S
Molecular Weight388.5 g/mol
CAS Number868219-57-2

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including colon cancer and oral squamous cell carcinoma. The mechanism appears to involve the induction of apoptosis through caspase activation and mitochondrial membrane depolarization.

Case Study: Cytotoxicity Assays
In a study evaluating the compound against human HCT116 and HT29 colon cancer cells, it exhibited IC50 values in the low micromolar range, indicating potent activity. The selectivity index (SI) was notably high when compared to non-malignant cells, suggesting a favorable therapeutic window.

Cell LineIC50 (µM)Selectivity Index
HCT1165.010
HT294.512
Non-malignant>50-

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Preliminary studies indicate that it possesses antibacterial properties against Gram-positive bacteria. The exact mechanism of action remains to be fully elucidated but may involve disruption of bacterial cell wall synthesis.

Molecular docking studies have been conducted to predict the binding interactions of the compound with various biological targets. For instance, docking with human prostaglandin reductase (PTGR2) indicated strong non-covalent interactions that could translate into inhibitory effects on prostaglandin synthesis, a pathway often implicated in inflammation and cancer progression.

Figure: Docking Interaction with PTGR2
Docking Interaction

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.